
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a bromo-substituted quinoline ring, and a carbamate linkage, making it a versatile molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate typically involves multiple steps. One common method starts with the bromination of quinoline to introduce the bromo group at the 6-position. This is followed by the reaction with tert-butyl chloroformate to form the carbamate linkage. The final step involves the coupling of the intermediate with 2-(2-aminoethoxy)ethanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate involves its interaction with specific molecular targets. The bromoquinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The carbamate linkage may also play a role in modulating the compound’s activity by affecting its stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate
- Tert-butyl 2-(4-aminophenoxy)ethylcarbamate
- Tert-butyl (8-bromoquinolin-2-yl)carbamate
Uniqueness
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate is unique due to its specific substitution pattern on the quinoline ring and the presence of a tert-butyl carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
1201844-75-8 |
|---|---|
Fórmula molecular |
C16H19BrN2O3 |
Peso molecular |
367.24 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(6-bromoquinolin-4-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-8-9-21-14-6-7-18-13-5-4-11(17)10-12(13)14/h4-7,10H,8-9H2,1-3H3,(H,19,20) |
Clave InChI |
SZTDRGNRQUREHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC1=C2C=C(C=CC2=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


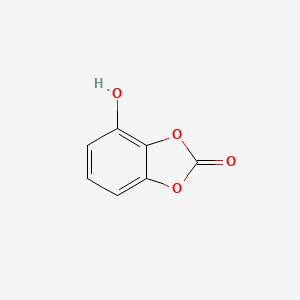
![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
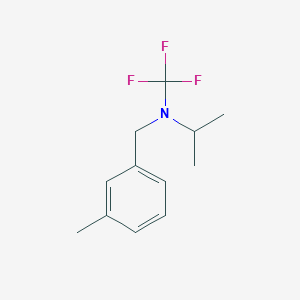
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)

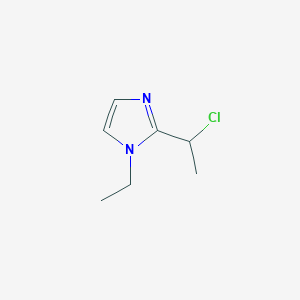

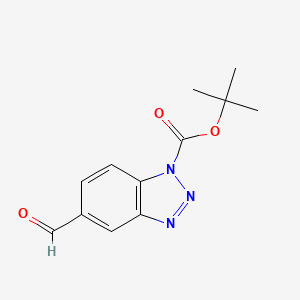
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)

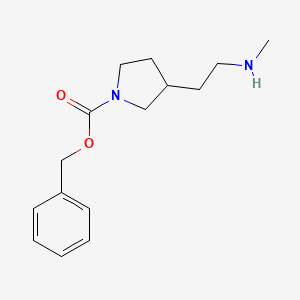
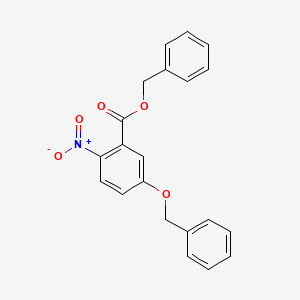
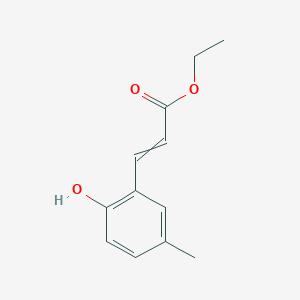
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
